1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate
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Overview
Description
1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate is a complex organic compound with a unique structure that combines a piperazine ring with phenylmethyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with phenylmethyl and propynyl groups. Common reagents used in these reactions include piperazine, benzyl chloride, and propargyl bromide. The reactions are usually carried out under controlled conditions, such as specific temperatures and solvents, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process typically includes purification steps such as recrystallization or chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent.
Scientific Research Applications
1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-phenyl-1-(2-propynyl)-3-pyrrolidinyl propanoate hydrochloride: This compound has a similar structure but differs in the presence of a pyrrolidinyl group instead of a piperazine ring.
1-(Prop-2-yn-1-yl)piperazine: This compound shares the piperazine ring and propynyl group but lacks the phenylmethyl substituents.
Uniqueness
1-((2-(Phenylmethyl)phenyl)methyl)-4-(2-propynyl)piperazine dimaleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
37652-63-4 |
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Molecular Formula |
C29H32N2O8 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
1-[(2-benzylphenyl)methyl]-4-prop-2-ynylpiperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C21H24N2.2C4H4O4/c1-2-12-22-13-15-23(16-14-22)18-21-11-7-6-10-20(21)17-19-8-4-3-5-9-19;2*5-3(6)1-2-4(7)8/h1,3-11H,12-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
QQRWOWWIGBDLPP-LVEZLNDCSA-N |
Isomeric SMILES |
C#CCN1CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CC=CC=C2CC3=CC=CC=C3.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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